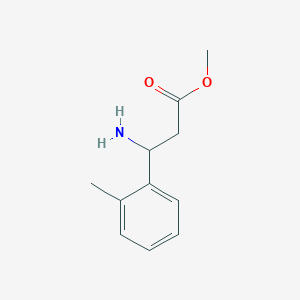

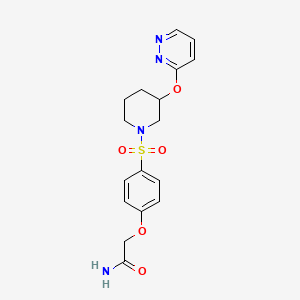

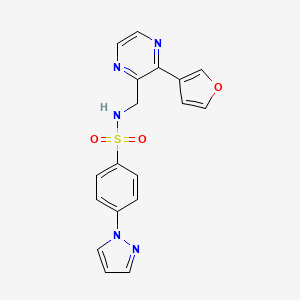

![molecular formula C22H24N8O B2859754 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2194845-45-7](/img/structure/B2859754.png)

2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the 1,2,4-triazole ring could potentially enhance the compound’s ability to form hydrogen bonds, which could affect its solubility and binding to biological targets .Applications De Recherche Scientifique

Antioxidant Activity and Synthesis

- Compounds derived from tetrahydropyrimidine, including those structurally related to the specified chemical, exhibit antioxidant activities. These compounds were synthesized and characterized using various spectral methods (Salem et al., 2015).

Anti-proliferative Activities and Molecular Docking

- Pyrimidine-piperazine-chromene and -quinoline conjugates, similar to the specified chemical, were synthesized and evaluated for cytotoxic activities against human breast cancer and kidney cells. Some compounds showed significant anti-proliferative activities, and molecular docking studies indicated good binding affinity with Bcl-2 protein (Parveen et al., 2017).

Studies on Derivatives of Hexahydropyrido

- Research on hexahydropyrido derivatives, which are structurally related, involved the synthesis and NMR spectroscopic studies to determine their configurations and conformations (Cahill & Crabb, 1972).

Synthesis and Reactivity of Isoquinoline Derivatives

- Studies on isoquinoline derivatives, closely related to the chemical , explored their synthesis and reactivity under various conditions, leading to the formation of new heterocyclic systems (Deady & Devine, 2004).

Synthesis of Piperidine Derivatives

- Piperidine derivatives with a quinazoline ring system, similar in structure, were synthesized and tested for antihypertensive activity. Some compounds showed promising results in a hypertensive rat model (Takai et al., 1986).

Heterocyclic Derivative Syntheses

- The synthesis of various heterocyclic derivatives, including those related to the specified chemical, involved palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes (Bacchi et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O/c23-12-18-11-17-3-1-2-4-19(17)26-22(18)28-9-7-16(8-10-28)13-29-21(31)6-5-20(27-29)30-15-24-14-25-30/h5-6,11,14-16H,1-4,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZCMGWZKZXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

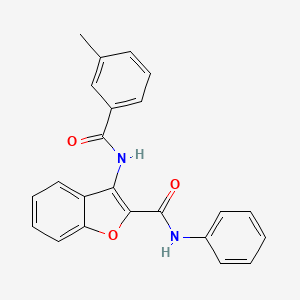

![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

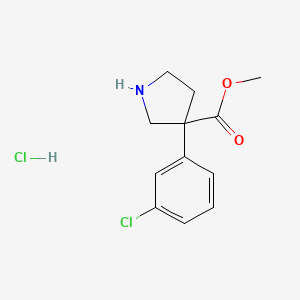

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)

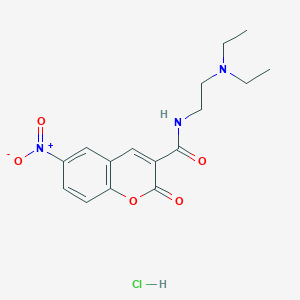

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2859689.png)

![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2859692.png)